(1S,2R)-2-Aminocyclohexanol

Description

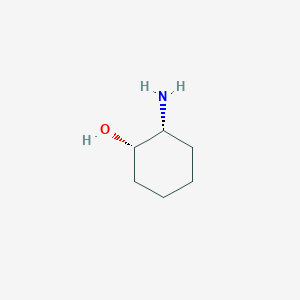

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369200 | |

| Record name | (1S,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108267-20-5 | |

| Record name | (1S,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of 1s,2r 2 Aminocyclohexanol

Strategies for Enantiopure (1S,2R)-2-Aminocyclohexanol Generation

Chiral resolution is a traditional and widely practiced method for separating enantiomers from a racemic mixture. This approach leverages the formation of diastereomers that possess distinct physical properties, allowing for their separation.

This method involves reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different solubilities, which enables their separation by fractional crystallization. wikipedia.org

L-Di-p-Toluoyl Tartaric Acid (L-DTTA): This resolving agent has proven effective in the resolution of racemic trans-2-aminocyclohexanol derivatives. For example, racemic trans-2-benzylaminocyclohexanol can be resolved using di-p-toluoyl-l-tartaric acid. exlibrisgroup.com The process involves optimizing the molar ratio of the amine, the chiral acid, and sometimes a supplemental acid like HCl to achieve high diastereomeric excess and yield. exlibrisgroup.com One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer can then be recovered by treating the isolated salt with a base.

Mandelic Acid: This chiral acid is also used for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives. A notable protocol involves the sequential use of (R)- and (S)-mandelic acid to obtain both enantiomers with very high enantiomeric excess (>99% ee). nih.govacs.org This process allows for the isolation of the amino alcohols in a pure form and enables the nearly complete recovery of the mandelic acid resolving agent. nih.govacs.org

| Chiral Acid | Target Compound | Principle of Separation | Outcome |

| L-Di-p-Toluoyl Tartaric Acid | Racemic trans-2-benzylaminocyclohexanol | Forms diastereomeric salts with different solubilities, enabling separation by crystallization. exlibrisgroup.com | High yield (92%) and diastereomeric excess (99.5% de) achieved under optimized conditions. exlibrisgroup.com |

| Mandelic Acid | Racemic 2-aminocyclohexanol derivatives | Sequential use of (R)- and (S)-mandelic acid forms diastereomeric salts that are separated by crystallization. nih.gov | Delivers both enantiomers with >99% enantiomeric excess and allows for recovery of the resolving agent. nih.govacs.org |

Kinetic resolution differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org This technique can be applied using either synthetic reagents or, more commonly, enzymes. Enzymatic kinetic resolutions are widely used in organic synthesis.

For the synthesis of this compound, enzymatic acylation is a common strategy. In this process, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer in the racemic mixture at a much faster rate than the other. This leaves the unreacted enantiomer, in this case, the desired this compound, in high enantiomeric purity.

Asymmetric catalysis aims to directly create the desired chiral molecule from a prochiral substrate, avoiding the need to separate a racemic mixture and thus being more atom-economical.

Asymmetric hydrogenation involves the addition of hydrogen to a prochiral substrate, such as a ketone or imine, using a chiral catalyst to produce an enantioenriched alcohol or amine. nih.gov While ruthenium-based catalysts are common, iron-based catalysts have been developed as a more environmentally friendly alternative. nih.gov For the synthesis of this compound, a suitable prochiral precursor could be hydrogenated. For instance, the asymmetric transfer hydrogenation of β-amino ketones using chiral catalysts can produce chiral γ-amino alcohols with high conversion and enantioselectivity. researchgate.net Dynamic kinetic resolution via asymmetric hydrogenation is another powerful tool, where a racemic starting material is converted into a single enantiomer of the product with high selectivity. rsc.org

The asymmetric ring-opening of meso-epoxides is a highly efficient method for synthesizing enantiopure β-amino alcohols. researchgate.net Cyclohexene (B86901) oxide, a prochiral epoxide, is a common starting material. nih.gov The reaction involves a nucleophilic attack on the epoxide, guided by a chiral Lewis acid catalyst, to control the stereochemistry of the product. researchgate.netnih.gov

For example, the reaction of cyclohexene oxide with a nitrogen nucleophile, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), in the presence of a chiral catalyst (e.g., a Cr-salen complex) can proceed with high enantioselectivity. The resulting azido (B1232118) alcohol intermediate is then reduced to yield the final this compound. The choice of catalyst and reaction conditions is crucial for maximizing the yield and enantiomeric excess of the desired product.

| Synthesis Strategy | Substrate | Catalyst/Reagent | Description |

| Catalytic Hydrogenation | Prochiral ketones or imines | Chiral Ruthenium or Iron complexes nih.gov | Asymmetric addition of hydrogen to a double bond, creating a chiral center with high enantioselectivity. nih.gov |

| Ring-Opening Reaction | Cyclohexene oxide | Chiral Lewis Acid (e.g., Cr-salen complex) and a nucleophile (e.g., TMSN₃) researchgate.net | A chiral catalyst directs the nucleophilic attack on the prochiral epoxide, leading to a specific enantiomer of the amino alcohol. researchgate.netnih.gov |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods are prized for their high selectivity and environmentally benign reaction conditions. These approaches leverage enzymes to catalyze key stereoselective transformations.

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic mixtures of alcohols and their derivatives through hydrolysis or transesterification reactions. In the context of this compound synthesis, lipases can selectively acylate or deacylate one enantiomer of a racemic precursor, allowing for the separation of the desired stereoisomer.

A common strategy involves the enzymatic resolution of racemic trans- and cis-2-azidocycloalkanols, which are precursors to the corresponding aminocycloalkanols. For instance, lipases from Pseudomonas sp. (such as Lipase PS and Lipase AK) have demonstrated high enantioselectivity in the acetylation of these compounds. tandfonline.com This enzymatic acylation allows for the separation of the acylated and unreacted enantiomers, which can then be converted to the respective optically pure aminocycloalkanols. tandfonline.com Similarly, lipases like Pseudomonas cepacia lipase (lipase PS) and Novozym 435 (Candida antarctica lipase B) have been effectively used for the kinetic resolution of various 2-substituted cycloalkanols via asymmetric acylation with vinyl acetate. nih.gov High enantioselectivity (E > 200) has been achieved in these resolutions. nih.gov The general principle of this kinetic resolution is that one enantiomer is a better substrate for the lipase and is acylated at a much faster rate than the other.

The following table summarizes the use of different lipases in the kinetic resolution of 2-substituted cyclohexanol (B46403) precursors.

| Enzyme Source | Substrate | Reaction Type | Acylating Agent | Solvent | Key Finding |

| Pseudomonas sp. (Lipase PS, Lipase AK) | trans- and cis-2-azidocycloalkanols | Acetylation | - | - | High enantioselectivity |

| Pseudomonas cepacia (Lipase PS) | cis- and trans-2-cyanocyclohexanol | Acylation | Vinyl acetate | Diethyl ether or Diisopropyl ether | High enantioselectivity (E > 200) |

| Candida antarctica B (Novozym 435) | cis- and trans-2-dialkylaminomethylcyclohexanol | Acylation | Vinyl acetate | Diethyl ether or Diisopropyl ether | High enantioselectivity (E > 200) |

Artificial cascade biocatalysis involves the use of multiple enzymes in a sequential, one-pot reaction to generate complex molecules with specific stereochemistry. This approach mimics natural metabolic pathways and offers an efficient route to various stereoisomers of 2-aminocyclohexanol. By selecting and combining different enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), it is possible to control the stereochemical outcome of the synthesis. d-nb.info

For example, a one-pot cascade reaction can be designed starting from a prochiral ketone. A stereoselective KRED can first reduce the ketone to a chiral alcohol. Subsequently, a stereocomplementary ATA can introduce an amino group, leading to the formation of a specific diastereomer of the amino alcohol. d-nb.info The modularity of this system allows for the generation of different stereoisomers by simply swapping the enzymes. For instance, the combination of a KRED and an ATA has been used to synthesize both cis- and trans-4-aminocyclohexanol (B47343) with good to excellent diastereomeric ratios. d-nb.info A similar strategy can be envisioned for the synthesis of this compound by employing enzymes with the appropriate regio- and stereoselectivity.

Chiral Pool Synthesis from Pre-existing Chiral Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org These natural products, which include amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule, thus avoiding the need for asymmetric synthesis or resolution steps. wikipedia.org

For the synthesis of this compound, a suitable chiral precursor from the chiral pool would possess a six-membered ring and the desired stereochemical centers or functionalities that can be readily converted to them. For example, certain carbohydrates or their derivatives could serve as starting points. The synthesis would involve a series of chemical transformations to modify the functional groups and adjust the ring structure of the chiral precursor to match that of this compound, while preserving the original stereochemistry.

Precursor Transformation Strategies

These strategies involve the chemical modification of achiral or racemic precursors to introduce the desired stereochemistry.

Reduction of cis-2-Aminocyclohexanone Derivatives

The stereoselective reduction of a ketone is a fundamental transformation in organic synthesis. To obtain this compound, the corresponding cis-2-aminocyclohexanone derivative can be subjected to a stereoselective reduction. The choice of reducing agent and reaction conditions is crucial for controlling the diastereoselectivity of the reduction.

Biocatalytic reductions often provide excellent stereoselectivity. For instance, the yeast Saccharomyces cerevisiae has been used for the stereoselective reduction of 2-substituted cyclohexanones, yielding the corresponding alcohols with high enantiomeric purity. nih.gov In a study on the reduction of ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate, Saccharomyces cerevisiae produced the (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives with >99% enantiomeric purity. nih.gov This demonstrates the potential of using whole-cell biocatalysts for the stereoselective reduction of 2-aminocyclohexanone (B1594113) precursors.

Chemical reducing agents can also be employed. The diastereoselectivity of the reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in a mixture of THF/isopropyl alcohol has been studied. nih.gov This method afforded a diastereomeric mixture of amino alcohols, with the cis isomer being the major product in some cases. nih.gov The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the conformation of the substrate.

Derivatization and Deprotection Strategies (e.g., Benzylation/Debenzylation)

Derivatization and deprotection strategies are often employed in conjunction with resolution methods to facilitate the separation of enantiomers and to protect reactive functional groups during synthesis. A common approach for resolving racemic 2-aminocyclohexanol involves the protection of the amino group, for example, through benzylation.

The resulting N-benzyl-2-aminocyclohexanol can be resolved into its enantiomers using a chiral resolving agent, such as mandelic acid. nih.gov This process yields diastereomeric salts that can be separated by crystallization. Once the desired diastereomer is isolated, the protecting group can be removed to afford the enantiomerically pure aminocyclohexanol. In the case of a benzyl (B1604629) group, this is typically achieved through catalytic hydrogenation. nih.gov This debenzylation step regenerates the free amino group, yielding the final this compound.

The following table provides an overview of the steps involved in a typical derivatization/deprotection strategy for the resolution of 2-aminocyclohexanol.

| Step | Description | Reagents | Outcome |

| 1. Derivatization | Protection of the amino group | Benzyl bromide, base | Racemic N-benzyl-2-aminocyclohexanol |

| 2. Resolution | Formation and separation of diastereomeric salts | (R)- or (S)-Mandelic acid | Diastereomerically pure salt of N-benzyl-2-aminocyclohexanol |

| 3. Deprotection | Removal of the benzyl group | H₂, Pd/C | Enantiomerically pure 2-aminocyclohexanol |

Optimization of Synthetic Pathways for Enantiomeric Purity and Yield

The optimization of synthetic routes to this compound focuses on maximizing both the chemical yield and the enantiomeric excess (ee) of the desired stereoisomer. Key strategies include the resolution of racemic mixtures and asymmetric synthesis. Each approach has distinct parameters that can be fine-tuned to enhance efficiency and stereoselectivity.

One of the most effective and widely implemented methods for obtaining enantiopure trans-2-aminocyclohexanol derivatives is through the resolution of a racemic mixture. A particularly successful approach involves the use of chiral resolving agents, such as mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization. Research has demonstrated that a straightforward and efficient protocol using (R)- and (S)-mandelic acid can yield both enantiomers of 2-aminocyclohexanol with greater than 99% enantiomeric excess nih.govresearchgate.net.

The optimization of this resolution process involves several key factors:

Choice of Resolving Agent: The selection of the appropriate chiral acid is crucial. Mandelic acid has proven to be highly effective for resolving 2-aminocyclohexanol derivatives nih.govresearchgate.net.

Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent used for crystallization. A solvent system must be chosen that allows for a significant difference in solubility between the two diastereomers, enabling efficient separation.

Temperature Profile: Controlled cooling and temperature cycling during crystallization can significantly impact the purity and yield of the desired diastereomeric salt.

Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the efficiency of the resolution.

A simple aqueous workup procedure following the separation of the diastereomeric salt allows for the isolation of the enantiomerically pure amino alcohol and the nearly quantitative recovery of the mandelic acid resolving agent nih.govresearchgate.net.

| Resolving Agent | Substrate | Achieved Enantiomeric Excess (ee) | Key Optimization Feature |

|---|---|---|---|

| (R)- and (S)-Mandelic Acid | Racemic 2-aminocyclohexanol derivatives | >99% | Sequential use of both enantiomers of the resolving agent allows for the isolation of both enantiomers of the product in high purity. |

Asymmetric synthesis offers a more direct route to enantiomerically enriched products, avoiding the inherent 50% yield limitation of classical resolution. One common strategy for the synthesis of aminocyclohexanol derivatives starts from cyclohexene oxide. The key step is the enantioselective opening of the epoxide ring by an amine source, mediated by a chiral catalyst.

Another approach involves the chiral lithium amide-mediated rearrangement of meso-cyclohexene oxides to generate chiral allylic alcohols, which can then be converted to the desired aminocyclohexanol rsc.orgrsc.orgorientjchem.org. The optimization of such a process would focus on:

Chiral Ligand/Base: The structure of the chiral lithium amide is paramount in determining the enantioselectivity of the rearrangement rsc.orgpurdue.edu.

Reaction Temperature: Lower temperatures often lead to higher enantioselectivity by reducing the rate of non-selective background reactions.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome.

While not yet fully optimized for this compound, the principles of asymmetric synthesis have been successfully applied to similar substrates. For instance, the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides has produced chiral cyclohexenol (B1201834) with high yields and enantiomeric excesses, demonstrating the potential of this strategy orientjchem.orgresearchgate.net.

| Synthetic Strategy | Starting Material | Key Optimization Parameter | Reported Results for Related Compounds |

|---|---|---|---|

| Asymmetric Epoxide Opening | Cyclohexene oxide | Chiral catalyst and reaction conditions (temperature, solvent) | High enantioselectivity has been achieved in the synthesis of other chiral 1,2-amino alcohols. |

| Chiral Lithium Amide Rearrangement | meso-Cyclohexene oxides | Structure of the chiral lithium amide base | Aziridinocyclohexenols have been obtained with enantiomeric excesses ranging from 47-68% rsc.org. |

| Enzymatic Resolution | Racemic 2-aminocyclohexanol derivatives | Enzyme selection, solvent, and acyl donor | Enzymatic methods offer high enantioselectivity under mild conditions for various chiral amines and alcohols. |

Enzymatic methods also present a powerful tool for the synthesis of chiral amino alcohols, offering high enantioselectivity and mild reaction conditions. Strategies such as enzymatic kinetic resolution of racemic amines or the asymmetric amination of ketones can be employed. The optimization of enzymatic processes typically involves screening for the optimal enzyme, pH, temperature, and co-solvents to maximize both activity and stereoselectivity.

Stereochemical Features and Conformational Analysis of 1s,2r 2 Aminocyclohexanol

Intramolecular Interactions and Conformational Preferences

The conformational landscape of (1S,2R)-2-aminocyclohexanol is primarily defined by the equilibrium between the diequatorial and diaxial conformers. In general, for disubstituted cyclohexanes, the conformation that places the larger substituents in equatorial positions is favored to minimize steric strain arising from 1,3-diaxial interactions. However, in this compound, the presence of amino and hydroxyl groups introduces the potential for intramolecular hydrogen bonding, which can significantly influence the conformational preference.

The equilibrium between the two chair conformations is highly sensitive to the surrounding environment, particularly the solvent. In non-polar solvents, the diaxial conformation can be stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups. Conversely, polar solvents can form intermolecular hydrogen bonds with the solute, disrupting the internal hydrogen bond and shifting the equilibrium towards the sterically favored diequatorial conformer.

Role of Intramolecular Hydrogen Bonding (NH₂-OH) in Conformational Stability and Reactivity

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group) in a 1,2-trans configuration allows for the formation of an intramolecular hydrogen bond (O-H···N). This interaction is particularly significant in the diaxial conformation, where the two groups are in close proximity. The stability afforded by this hydrogen bond can partially offset the steric strain associated with the axial placement of the substituents.

The strength of this intramolecular hydrogen bond, and thus its influence on the conformational equilibrium, is markedly dependent on the solvent. In non-polar solvents like chloroform (B151607) (CDCl₃), the intramolecular hydrogen bond is more pronounced, leading to a higher population of the diaxial conformer. In contrast, polar protic solvents such as methanol (B129727) (CD₃OD) can competitively form intermolecular hydrogen bonds with both the amino and hydroxyl groups, which weakens the intramolecular interaction and favors the diequatorial conformer.

Upon protonation of the amino group, a much stronger intramolecular hydrogen bond of the N⁺-H···O type is formed. This electrostatic interaction significantly stabilizes the conformer where the ammonio and hydroxy groups are in equatorial positions. The energy of this interaction in derivatives of trans-2-aminocyclohexanol has been estimated to be over 10 kJ/mol, and in some cases, can exceed 20 kJ/mol. libretexts.org This strong hydrogen bond can effectively lock the molecule in the diequatorial conformation.

The conformational preference, dictated by the presence or absence of the intramolecular hydrogen bond, has a direct impact on the reactivity of this compound. For instance, the accessibility of the lone pair of electrons on the nitrogen atom and the reactivity of the hydroxyl group are dependent on their axial or equatorial orientation.

Influence of Substituent Effects on Conformational Equilibria

Studies on derivatives of trans-2-aminocyclohexanol have shown that the nature of other substituents on the ring can influence the preference for the equatorial or axial positioning of the amino and hydroxyl groups. For example, comparing derivatives with benzoyloxy groups to those with alkoxycarbonyl groups has shown a difference in the preference for the equatorial position, with an estimated energy difference of 2.5-4 kJ/mol in methanol solutions. stereoelectronics.org

The conformational equilibrium can be quantitatively assessed using ¹H NMR spectroscopy. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (³J_ax,ax_) is typically large (around 9-12 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq_) or two equatorial protons (³J_eq,eq_) is much smaller (around 2-5 Hz). By measuring the averaged coupling constants, the relative populations of the diequatorial and diaxial conformers can be determined.

| Solvent | Predominant Conformer | Rationale |

|---|---|---|

| Non-polar (e.g., CDCl₃) | Higher population of diaxial | Stabilization by intramolecular O-H···N hydrogen bond. |

| Polar (e.g., CD₃OD) | Predominantly diequatorial | Disruption of intramolecular hydrogen bond by intermolecular solvent interactions. |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the properties and reactivity of a molecule, play a crucial role in the chemistry of this compound. The orientation of the C-N and C-O bonds, and the lone pairs of electrons on the nitrogen and oxygen atoms, relative to other bonds in the molecule, can significantly affect its reactivity and the stereochemical outcome of its reactions.

For example, the rate of reactions involving the amino or hydroxyl group can be influenced by the alignment of orbitals of neighboring bonds. In the diequatorial conformer, the C-N and C-O bonds are anti-periplanar to C-C bonds within the cyclohexane (B81311) ring. In the diaxial conformer, these bonds are anti-periplanar to C-H bonds. These different orbital alignments can lead to different hyperconjugative interactions, which in turn affect the electron density and reactivity at the functional groups.

The selectivity of reactions can also be governed by stereoelectronic factors. For instance, in an elimination reaction, the requirement for an anti-periplanar arrangement of the departing groups would be fulfilled in a specific conformation, thus dictating the stereochemical course of the reaction. Similarly, the approach of a reagent to the molecule can be influenced by the orbital overlap with the existing bonds, leading to a preference for one stereoisomeric product over another.

| Feature | Description | Impact on Properties |

|---|---|---|

| Chirality | (1S,2R) configuration, a trans-isomer. | Optical activity and specific interactions with other chiral molecules. |

| Conformational Equilibrium | Dynamic equilibrium between diequatorial and diaxial chair forms. | Solvent-dependent physical and chemical properties. |

| Intramolecular H-Bonding | Stabilizes the diaxial conformer (O-H···N) or the diequatorial conformer upon protonation (N⁺-H···O). | Shifts the conformational equilibrium and modulates reactivity. |

| Stereoelectronic Effects | Influence of orbital alignment on stability and reactivity. | Controls reaction rates and stereoselectivity. |

Reactivity and Mechanistic Investigations of 1s,2r 2 Aminocyclohexanol

Participation in Classical Organic Transformations

(1S,2R)-2-Aminocyclohexanol engages in a variety of reactions characteristic of both alcohols and amines. However, its stereochemical configuration often leads to outcomes distinct from its trans isomers. The interplay between the hydroxyl and amino groups is a recurring theme in its chemical behavior.

The presence of both a nucleophilic amino group and a hydroxyl group makes acylation and alkylation reactions of this compound a subject of interest, with outcomes often dictated by reaction conditions and the inherent stereochemistry of the molecule.

In acylation reactions , the cis arrangement of the functional groups can lead to preferential O-acylation due to the participation of the neighboring hydroxyl group. For instance, under certain conditions, acetylation occurs selectively at the oxygen atom. The reaction between racemic trans-2-substituted-cyclohexanols and racemic acyl chlorides proceeds with diastereoselectivity. researchgate.net The addition of a tertiary amine, such as pyridine, not only accelerates the acylation but can also lead to a complete inversion of diastereoselectivity in some cases. researchgate.net

Alkylation reactions are similarly influenced by the compound's structure. The cis configuration favors monoalkylation, a phenomenon attributed to intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups. This hydrogen bonding can stabilize transition states and modulate the accessibility of the nucleophilic centers. In related systems, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, asymmetric alkylation reactions have been shown to proceed with excellent diastereofacial selectivities, often exceeding 99%. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Major Products | Key Observations |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Monoalkylated derivatives | The cis configuration favors monoalkylation due to intramolecular H-bonding. |

| Acetylation | Excess acetic anhydride, pyridine | O,N-Diacetyl derivatives | A unique preference for O-acetylation is observed due to hydroxyl group participation. |

| Asymmetric Alkylation (on related auxiliaries) | Lithiation followed by alkyl halide | α-Substituted carbonyl compounds | Proceeds with excellent diastereofacial selectivities (>99%). nih.govnih.gov |

The oxidation of this compound can target either the hydroxyl group or the carbon backbone, depending on the oxidant and reaction conditions. The amino group plays a significant role in these transformations by stabilizing intermediates, which can alter the regioselectivity of the reaction.

Oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions typically leads to the formation of cyclohexanone (B45756) derivatives. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. mdpi.com Catalytic systems using iron(III) complexes with ligands such as 3-amino-2-pyrazinecarboxylate have proven effective for the peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone, achieving nearly quantitative yields. mdpi.com Such catalytic methods represent a promising approach for clean and efficient alcohol oxidation. mdpi.com

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Hydroxyl Group Oxidation | KMnO₄, acidic conditions | Cyclohexanone derivatives | The amino group stabilizes intermediates, influencing the reaction's regioselectivity. |

| Catalytic Oxidation (of Cyclohexanol) | Iron(III) complexes, tert-butyl hydroperoxide, microwave irradiation | Cyclohexanone | Catalysts are highly active, selective, and reusable for up to five cycles. mdpi.com |

The bifunctional nature of this compound makes it a versatile substrate for both ring-opening and cyclization reactions. These transformations are crucial for synthesizing a variety of heterocyclic compounds and other complex molecules.

Cyclization reactions often involve the participation of both the amino and hydroxyl groups. A notable example is the reaction with thionyl chloride (SOCl₂), which does not lead to a simple substitution but rather forms stable oxazoline (B21484) intermediates under anhydrous conditions. These chloroamine intermediates are valuable for synthesizing other compounds. Furthermore, derivatives of aminocyclohexane can undergo base-promoted, diastereoselective intramolecular aza-Michael addition reactions to form perhydro-indoles or -quinolines. researchgate.net

The synthesis of β-amino alcohols like this compound often involves the ring-opening of epoxides (oxiranes). The aminolysis of cyclohexene (B86901) oxide with various amines is a common strategy that exclusively forms trans-2-(amino)cycloalkanols in high yields. rroij.com This reaction is highly regioselective, with the amine nucleophile attacking at the sterically less hindered carbon atom. rroij.com The reaction can be catalyzed by various agents, including lithium bromide and calcium trifluoromethanesulfonate, to afford β-amino alcohols efficiently. rroij.com

| Reaction Type | Reagents/Conditions | Major Products | Key Observations |

|---|---|---|---|

| Cyclization (Oxazoline Formation) | Thionyl chloride (SOCl₂) | Oxazoline intermediates | Proceeds via a chloroamine intermediate under anhydrous conditions. |

| Intramolecular Cyclization | Base-promoted aza-Michael addition | Perhydro-indoles or -quinolines | Reaction is completely diastereoselective. researchgate.net |

| Ring-Opening (of Epoxides) | Amines, Lewis acid or other catalysts | β-Amino alcohols | Highly regioselective and stereospecific, yielding trans products from cycloalkene oxides. rroij.com |

Mechanistic Insights into Stereoselective Reactions

The stereochemistry of this compound is not merely a passive feature but an active participant in directing the course of chemical reactions. Mechanistic studies reveal how the spatial arrangement of the amino and hydroxyl groups leads to high levels of stereocontrol.

Neighboring group participation (NGP) is a key mechanistic feature of this compound, where the hydroxyl and amino groups directly influence the reactivity at an adjacent center. The cis-stereochemistry is crucial for these intramolecular effects.

The hydroxyl group can act as an internal nucleophile, facilitating reactions such as O-acetylation or the formation of epoxide-like intermediates. This participation can accelerate reaction rates and dictate the stereochemical outcome. The selective reaction of a hydroxyl group is challenging due to its relatively low nucleophilicity compared to functional groups like amines. nih.gov However, in the case of the cis-amino alcohol, the proximity of the two groups allows for intramolecular hydrogen bonding. This H-bonding stabilizes transition states and can shield one face of the molecule, contributing to the stereoselectivity observed in reactions like monoalkylation.

The amino group in this compound exerts significant electronic influence, which can modulate the regioselectivity of reactions occurring at the cyclohexyl core. This is evident in both the synthesis of the compound and its subsequent transformations.

During oxidation reactions with reagents like KMnO₄, the amino group is reported to stabilize reaction intermediates. This stabilization can direct the oxidation to a specific site or alter the reaction pathway, thereby controlling the regiochemical outcome.

In the context of synthesis, the regioselectivity of epoxide ring-opening is paramount. The nucleophilic attack of an amine on an unsymmetrical epoxide is highly selective. rroij.com In the case of cycloalkene oxides, the reaction with amines leads exclusively to the formation of trans-2-aminocycloalkanols, demonstrating the powerful directing effect of the participating functional groups and the reaction mechanism. rroij.com Chiral auxiliaries derived from similar cyclic amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, have been used to achieve excellent diastereofacial selectivity in asymmetric alkylation and aldol (B89426) reactions, further highlighting the role of the amino alcohol framework in controlling stereochemistry. nih.govnih.gov

Steric Hindrance Effects on Reaction Kinetics

The spatial arrangement of functional groups in this compound, a chiral amino alcohol, significantly influences its reactivity and the kinetics of its chemical transformations. The concept of steric hindrance, which arises from the non-bonding interactions that influence the shape and reactivity of molecules, is of paramount importance in understanding the chemical behavior of this compound. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring dictates the accessibility of these groups to incoming reagents, thereby affecting reaction rates and, in some cases, the reaction pathway itself.

In this compound, the amino and hydroxyl groups are in a cis configuration, meaning they are on the same side of the cyclohexane ring. This arrangement leads to specific steric interactions that can either accelerate or retard reaction rates compared to its trans isomers, such as (1R,2R)-2-Aminocyclohexanol, where the functional groups are on opposite sides of the ring.

Influence of the cis-Configuration on Reactivity

The proximity of the amino and hydroxyl groups in the cis-conformation of this compound can lead to intramolecular hydrogen bonding. This interaction can influence the nucleophilicity of both the nitrogen and oxygen atoms. For instance, in certain reactions, this intramolecular association can stabilize the ground state of the molecule, potentially increasing the activation energy required for a reaction to occur and thus slowing the reaction rate.

Conversely, the neighboring group participation of the hydroxyl group can, in some cases, facilitate reactions at the amino group, or vice versa. However, the steric bulk of the cyclohexane ring and the specific conformation it adopts (chair or boat) also play a crucial role. The accessibility of a reagent to either the amino or hydroxyl group is hindered by the other functional group and the carbon framework of the ring.

Comparative Reactivity with trans-Isomers

Detailed kinetic studies quantitatively comparing the reaction rates of this compound with its trans isomers are not extensively available in the public domain. However, general principles of stereochemistry allow for a qualitative understanding of the expected differences in reaction kinetics.

For reactions such as N-alkylation or N-acylation, the approach of an electrophile to the nitrogen atom in this compound is sterically hindered by the adjacent hydroxyl group. In contrast, the amino group in the trans-isomer, (1R,2R)-2-Aminocyclohexanol, is generally more accessible, which would be expected to lead to a faster reaction rate under identical conditions.

To illustrate the potential impact of steric hindrance, consider the hypothetical relative rates of a simple acylation reaction. While specific experimental data for this compound is not available, a general trend can be inferred.

Hypothetical Comparative Reaction Rates for N-Acylation

| Compound | Relative Configuration | Expected Relative Rate | Rationale |

| This compound | cis | Slower | Steric hindrance from the adjacent hydroxyl group impeding the approach of the acylating agent to the amino group. |

| (1R,2R)-2-Aminocyclohexanol | trans | Faster | The amino group is more sterically accessible due to the hydroxyl group being on the opposite side of the ring. |

This table is based on general principles of steric hindrance and does not represent actual experimental data.

Research Findings on Steric Effects in Aminocyclohexanol Derivatives

While specific kinetic data for the parent compound is scarce, research on related aminocyclohexanol derivatives provides insights into the role of steric effects. For instance, studies on the enzymatic reactions of aminocyclohexanol isomers have shown that the stereochemistry is critical for enzyme-substrate recognition and catalytic activity. The precise spatial arrangement of the amino and hydroxyl groups determines how the molecule fits into the active site of an enzyme, with subtle changes in stereochemistry leading to significant differences in reaction rates and product formation.

Applications of 1s,2r 2 Aminocyclohexanol in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctionality of (1S,2R)-2-Aminocyclohexanol make it a versatile starting material for the synthesis of a wide array of complex and biologically significant molecules. Its well-defined stereochemistry is effectively transferred to target molecules, ensuring high levels of enantiopurity.

Synthesis of Chiral Pharmaceutical Intermediates and Bioactive Molecules

This compound serves as a crucial chiral precursor for the synthesis of various pharmaceutical intermediates and bioactive compounds. Its structure is a key component in the development of molecules with specific therapeutic activities. For instance, it is a building block for creating complex chiral amines, which are prevalent in many drug candidates researchgate.netnih.govrsc.org. The synthesis of these amines often involves the strategic modification of the amino and hydroxyl groups of the aminocyclohexanol scaffold.

One notable application is in the late-stage modification of pharmaceutical reagents. This approach allows for the introduction of the aminocyclohexanol moiety into a nearly complete drug molecule, providing a direct route to new analogues with potentially improved pharmacological profiles researchgate.netnih.gov. This strategy is particularly valuable in drug discovery for rapidly generating a library of structurally diverse compounds for biological screening.

The synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol, an intermediate for a c-Jun N-terminal kinase (JNK) inhibitor, can be achieved from a related chiral starting material, highlighting the importance of such cyclohexanol (B46403) derivatives in accessing complex pharmaceutical targets nih.gov.

Derivatization for Advanced Synthetic Intermediates

The amino and hydroxyl groups of this compound can be readily derivatized to produce a variety of advanced synthetic intermediates. These modifications are crucial for expanding its utility in organic synthesis. For example, debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, a derivative of 2-aminocyclohexanol (B3021766), followed by subsequent derivatization, provides access to a broad range of diversely substituted derivatives nih.gov. This versatility allows chemists to tailor the structure of the building block to meet the specific requirements of a target molecule.

These derivatizations can include protection of the functional groups, conversion to other functional groups, or attachment of other molecular fragments. The resulting intermediates can then be used in a variety of coupling reactions and other transformations to construct more complex molecular architectures.

Application in Aminodealkenylation for C(sp3)–C(sp2) to C(sp3)–N Bond Conversion

A novel and powerful application of aminocyclohexanol derivatives is in the aminodealkenylation reaction. This transformation enables the conversion of a C(sp3)–C(sp2) bond to a C(sp3)–N bond through a process involving ozonolysis and copper catalysis researchgate.netnih.govcitedrive.com. This method provides an unconventional route for the synthesis of complex chiral amines by cleaving a carbon-carbon double bond and introducing a nitrogen-containing group.

This strategy has been successfully employed for the late-stage modification of hormones and pharmaceutical reagents researchgate.netnih.gov. Furthermore, it allows for the coupling of abundant terpenes and terpenoids with nitrogen nucleophiles, leading to the synthesis of artificial terpenoid alkaloids and other complex chiral amines researchgate.netnih.gov. For example, (1R,2R,5R)-5-amino-2-methylcyclohexanol, an intermediate for a JNK inhibitor, was synthesized in two steps from (−)-dihydrocarveol using this deconstructive C–N coupling strategy nih.gov.

Utilization as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them excellent candidates for use as chiral ligands and auxiliaries in asymmetric catalysis. When coordinated to a metal center, they create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

Asymmetric Transfer Hydrogenation Reactions

Derivatives of 2-aminocyclohexanol have proven to be effective ligands in asymmetric transfer hydrogenation reactions. nih.govacs.org This reaction is a widely used method for the enantioselective reduction of ketones and imines to the corresponding chiral alcohols and amines, respectively nih.gov. These products are highly valuable in the pharmaceutical and fine chemical industries.

In these reactions, a catalyst, typically a transition metal complex bearing a chiral ligand derived from this compound, facilitates the transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or formic acid, to the prochiral substrate. The stereochemistry of the ligand dictates the facial selectivity of the hydride transfer, resulting in a product with high enantiomeric excess (ee). For example, optically active aminocyclohexanols have been used in the transfer hydrogenation of aryl ketones, yielding products with up to 96% ee nih.gov.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Aryl Ketones | Metal complex with 2-aminocyclohexanol derivative ligand | Chiral Aryl Alcohols | Up to 96% |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction, Phenyl Transfer Reactions)

Chiral ligands derived from 2-aminocyclohexanol have also been successfully employed in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity.

Henry Reaction: The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol wikipedia.orgorganic-chemistry.org. The development of asymmetric versions of this reaction is of great interest as the products can be readily converted into valuable β-amino alcohols and α-hydroxy carboxylic acids wikipedia.orgalmacgroup.com. Chiral ligands derived from this compound, in combination with a metal salt, can catalyze the Henry reaction with high enantioselectivity. The chiral catalyst coordinates to the reactants, directing the approach of the nucleophilic nitronate to one face of the carbonyl group.

Phenyl Transfer Reactions: Derivatives of 2-aminocyclohexanol have been utilized as ligands in the asymmetric phenyl transfer reaction to aldehydes. In this reaction, a phenyl group is transferred from a phenyl-donating reagent to an aldehyde, generating a chiral secondary alcohol. The use of optically active aminocyclohexanols as ligands in these reactions has led to products with high enantiomeric excess, demonstrating the effectiveness of these ligands in controlling stereochemistry nih.gov.

| Reaction Type | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Phenyl Transfer | Benzaldehydes | Metal complex with 2-aminocyclohexanol derivative ligand | Chiral Phenyl Alcohols | Up to 96% |

Stereoselective Phosphine (B1218219) Oxide Synthesis via Oxazaphospholidine Intermediates

The synthesis of P-chiral phosphine oxides is of significant interest due to their application as chiral ligands and catalysts. One effective strategy for controlling the stereochemistry at the phosphorus center involves the use of chiral auxiliaries to form diastereomeric intermediates, which can then be reacted with nucleophiles. This compound is an excellent chiral auxiliary for this purpose, as it readily reacts with phosphorus(III) chlorides to form cyclic oxazaphospholidine intermediates.

The general approach involves the reaction of a dichlorophosphine with this compound to yield a chiral 2-chloro-oxazaphospholidine. Subsequent nucleophilic substitution at the phosphorus center with an organometallic reagent (e.g., a Grignard or organolithium reagent) proceeds with a high degree of stereoselectivity. The chiral auxiliary effectively shields one face of the phosphorus atom, directing the incoming nucleophile to the opposite face. A second nucleophilic substitution, often with ring opening of the oxazaphospholidine, then furnishes the desired P-chiral phosphine oxide. The stereochemical outcome of this sequence is highly dependent on the nature of the nucleophiles and the reaction conditions.

While direct data for oxazaphospholidines derived from this compound in phosphine oxide synthesis is not extensively detailed in the available literature, the principle is well-established with other chiral amino alcohols. For instance, the ring opening of bulky tert-butyl-oxazaphospholidines with various organometallic reagents has been shown to proceed with excellent diastereoselectivity, leading to P-stereogenic aminophosphines. nih.gov This transformation occurs with inversion of configuration at the phosphorus center, demonstrating the high level of stereocontrol exerted by the chiral oxazaphospholidine ring. nih.gov A general, efficient, and highly diastereoselective method for the synthesis of structurally and sterically diverse P-chiral phosphine oxides has been developed based on the sequential nucleophilic substitution on a versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide. nih.gov

Based on these established methodologies, the expected diastereoselectivities for the synthesis of phosphine oxides using this compound-derived oxazaphospholidines are anticipated to be very high. The following table illustrates the potential of this approach with representative examples.

| Entry | Nucleophile 1 (R¹) | Nucleophile 2 (R²) | Product (Phosphine Oxide) | Expected Diastereomeric Ratio (d.r.) |

| 1 | Phenylmagnesium bromide | Methylmagnesium iodide | Phenyl(methyl)phosphinic acid | >95:5 |

| 2 | n-Butyllithium | Ethylmagnesium bromide | n-Butyl(ethyl)phosphinic acid | >95:5 |

| 3 | Vinylmagnesium bromide | Isopropylmagnesium chloride | Isopropyl(vinyl)phosphinic acid | >90:10 |

Design and Exploration of Novel Chiral Catalysts

The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and catalysts for asymmetric catalysis. The amino and hydroxyl functionalities can be readily modified to introduce coordinating groups, such as phosphines, amines, or other heteroatoms, which can then chelate to a metal center to create a chiral catalytic environment.

The design of such catalysts often involves the synthesis of bidentate or tridentate ligands where the stereochemical information from the aminocyclohexanol backbone is relayed to the catalytic site. For example, the amino group can be functionalized to incorporate a phosphine moiety, while the hydroxyl group can be etherified or remain as a coordinating group. The resulting aminophosphine (B1255530) or aminophosphite ligands can then be complexed with transition metals like rhodium, iridium, palladium, or ruthenium to generate highly effective asymmetric catalysts.

Research has shown that ligands derived from aminocyclohexanol derivatives are effective in a range of asymmetric transformations. For instance, their application in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones has yielded products with up to 96% enantiomeric excess (ee). The following table summarizes the performance of some representative novel chiral catalysts derived from aminocyclohexanol analogues in various asymmetric reactions.

| Entry | Catalyst/Ligand Structure | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |

| 1 | (1S,2R)-N-(Diphenylphosphino)-2-aminocyclohexanol-Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | 94% |

| 2 | (1S,2R)-2-(Diphenylphosphinoamino)cyclohexyl methyl ether-Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 92% |

| 3 | Schiff base from this compound and salicylaldehyde-Ti(IV) | Asymmetric Cyanohydrin Synthesis | Benzaldehyde | 88% |

Enabling Stereocontrol in Diverse Chemical Transformations

Beyond its use in the synthesis of specific classes of molecules, this compound and its derivatives serve as powerful chiral auxiliaries to control the stereochemical outcome of a wide array of chemical transformations. When temporarily attached to a prochiral substrate, the chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to the preferential formation of one diastereomer.

A notable example of this is in asymmetric alkylation and aldol (B89426) reactions. While direct studies on the cyclohexanol derivative are not extensively documented, a closely related chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated exceptional efficacy. nih.govnih.gov In these reactions, the chiral auxiliary is first used to form a chiral oxazolidinone. This oxazolidinone is then N-acylated, and the resulting imide enolate undergoes highly diastereoselective alkylation or aldol addition. The stereochemical outcome is dictated by the rigid conformation of the bicyclic system, which effectively blocks one face of the enolate. The diastereoselectivities achieved with the cyclopentyl analogue are outstanding, often exceeding 99%. nih.govnih.gov Given the similar structural rigidity, it is highly anticipated that the this compound-derived auxiliary would provide a comparable level of stereocontrol.

The utility of this compound as a chiral auxiliary extends to other important carbon-carbon bond-forming reactions, such as the Diels-Alder reaction and Michael additions. In these reactions, the auxiliary can be attached to the dienophile or the Michael acceptor, respectively, to induce facial selectivity. After the reaction, the auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product.

The following table showcases the high levels of stereocontrol that can be achieved using chiral auxiliaries derived from cyclic amino alcohols in various chemical transformations, with the expected performance of the this compound auxiliary highlighted.

| Entry | Reaction Type | Substrate | Reagent | Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| 1 | Asymmetric Alkylation | N-Propionyl oxazolidinone | Benzyl (B1604629) bromide | >99:1 d.r. (expected) |

| 2 | Asymmetric Aldol Reaction | N-Acetyl oxazolidinone | Isobutyraldehyde | >99:1 d.r. (expected) |

| 3 | Asymmetric Diels-Alder Reaction | N-Acryloyl oxazolidinone | Cyclopentadiene | >95:5 d.r. (expected) |

| 4 | Asymmetric Michael Addition | N-Enoyl oxazolidinone | Diethyl malonate | >98% ee (expected) |

Computational Chemistry Studies on 1s,2r 2 Aminocyclohexanol Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational organic chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction pathways.

For a molecule like (1S,2R)-2-Aminocyclohexanol, DFT can be employed to map out the potential energy surface of reactions in which it participates, either as a reactant or, more commonly, as a chiral ligand or catalyst. Such studies involve:

Locating Stationary Points: Geometries of reactants, intermediates, products, and, crucially, transition states are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine reaction thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy barriers).

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.

A primary application for this compound in synthesis is its use as a chiral ligand in catalytic reactions, such as asymmetric transfer hydrogenation. A DFT investigation into such a system would aim to elucidate the mechanism by which the chiral ligand transfers stereochemical information. This involves modeling the entire catalytic cycle, identifying the rate-determining step, and pinpointing the transition state responsible for enantioselectivity. The calculations would reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst-substrate complex that favor the formation of one enantiomer over the other.

Modeling of Chiral Recognition and Enantioinduction Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to asymmetric catalysis, where a chiral catalyst must selectively bind to or react with one enantiomer (or one prochiral face of a substrate) in preference to the other.

Computational modeling is essential for understanding the subtle energetic differences that govern chiral recognition. For this compound, modeling studies could focus on:

Host-Guest Interactions: Simulating the non-covalent interactions between the aminocyclohexanol (as a host or part of a larger catalytic complex) and a pair of enantiomeric guest molecules.

Calculation of Binding Energies: Quantifying the difference in binding affinity (ΔΔG) between the chiral host and each guest enantiomer. A significant energy difference indicates effective chiral recognition.

Structural Analysis: Examining the 3D structures of the diastereomeric complexes formed to identify the key interactions—such as hydrogen bonds, steric clashes, or π-stacking—that are responsible for discrimination.

These models can explain the source of enantioinduction in reactions catalyzed by complexes derived from this compound. By building computational models of the diastereomeric transition states leading to the (R) and (S) products, researchers can calculate the energy difference (ΔΔE‡). This difference is directly related to the enantiomeric excess (ee) observed experimentally.

As with mechanistic studies, specific computational models detailing the chiral recognition and enantioinduction processes for systems explicitly involving this compound are not extensively documented in the current body of scientific literature. While the compound is known to be an effective chiral auxiliary, detailed theoretical rationalizations of its recognition behavior through computational modeling are not prominently published.

Prediction of Conformational Preferences and Reactivity Profiles

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its stability and reactivity. For a substituted cyclohexane (B81311) like this compound, the cyclohexane ring can adopt several conformations, primarily chair and boat forms, with the chair being the most stable. The substituents (amino and hydroxyl groups) can be in either axial or equatorial positions.

Computational methods, particularly DFT and other high-level ab initio calculations, are used to predict the conformational preferences of molecules. A computational conformational analysis of this compound would involve:

Potential Energy Surface Scan: Systematically rotating the rotatable bonds (e.g., C-N, C-O, O-H, N-H) and calculating the energy at each step to identify all possible low-energy conformers.

Geometry Optimization: Fully optimizing the geometry of each identified conformer to find the exact energy minima.

Population Analysis: Calculating the relative Gibbs free energies of all stable conformers to predict their equilibrium populations at a given temperature using the Boltzmann distribution. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformers.

Below is an illustrative table showing the type of data a conformational analysis would generate. Please note, this table is a template and does not represent actual published data, as specific studies on this compound are not available.

| Conformer | -NH₂ Position | -OH Position | Relative Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-Bond (O-H···N) |

|---|---|---|---|---|---|

| Chair 1 | Equatorial | Axial | (Calculated Value) | (Calculated Value) | Yes/No |

| Chair 2 | Axial | Equatorial | (Calculated Value) | (Calculated Value) | Yes/No |

| Twist-Boat 1 | - | - | (Calculated Value) | (Calculated Value) | Yes/No |

While the methodology for such predictions is robust, published reports containing detailed conformational analyses and reactivity profiles specifically for this compound are scarce.

Advanced Characterization and Enantiomeric Purity Assessment

Spectroscopic Methods for Stereochemical Assignment (e.g., NOE NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For determining the relative stereochemistry of (1S,2R)-2-Aminocyclohexanol, the Nuclear Overhauser Effect (NOE) is particularly powerful. The NOE is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity (typically < 5 Å), regardless of their through-bond connectivity. This through-space correlation allows for the mapping of protons on the same face of the cyclohexane (B81311) ring.

In the (1S,2R) isomer, the amino and hydroxyl groups are in a cis relationship. The cyclohexane ring predominantly adopts a chair conformation. In this conformation, the proton on the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon bearing the amino group (C2-H) are on opposite faces of the ring (trans-diaxial or trans-diequatorial to each other, depending on the conformation). However, NOE correlations between these protons and other nearby protons can definitively establish their relative orientation. For instance, in a chair conformation where C1-H is axial, it will show a strong NOE correlation with other axial protons on the same side of the ring, such as the axial protons at C3 and C5. A 2D NOE Spectroscopy (NOESY) experiment is typically performed to observe all such correlations simultaneously. By analyzing the pattern of NOE cross-peaks, the cis relationship of the substituents can be confirmed, distinguishing it from the trans isomer.

Table 1: Predicted NOE Correlations for Stereochemical Assignment of this compound

| Irradiated Proton(s) | Expected NOE Enhancement | Stereochemical Implication |

| H1 (proton on C1) | H3axial, H5axial (if H1 is axial) | Confirms axial orientation of H1 and proximity to other axial protons on the same face. |

| H2 (proton on C2) | H4axial, H6axial (if H2 is axial) | Confirms axial orientation of H2 and proximity to other axial protons on the same face. |

| H1, H2 | Weak or no correlation between H1 and H2 | Consistent with a trans-diaxial relationship between these two protons, which corresponds to a cis relationship between the -OH and -NH2 substituents. |

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC/GC)

Chromatographic methods are the most widely used techniques for accurately determining the enantiomeric excess (ee) of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are employed to separate the enantiomers.

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times and thus, separation. For aminocyclohexanols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The separation is typically performed in normal-phase mode using eluents like hexane/isopropanol (B130326) mixtures. To enhance detection, especially at low concentrations, the amino group can be derivatized with a UV-active or fluorescent tag prior to analysis.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Table 2: Common Chiral Stationary Phases for HPLC/GC Separation of Chiral Amines and Alcohols

| Technique | Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes |

| Chiral HPLC | Polysaccharide Derivatives (Cellulose/Amylose) | Chiralcel OD, Chiralpak AD, Chiralpak IA/IB/IC | Broad range of racemates, including amines, alcohols, and amino alcohols. |

| Chiral HPLC | Pirkle-type (Brush-type) | Whelk-O 1, (S,S)-DACH-DNB | Aromatic compounds, compounds with π-acidic or π-basic groups. |

| Chiral GC | Cyclodextrin Derivatives | Rt-βDEX, Chiraldex, CycloSil-B | Volatile chiral compounds, including alcohols, ketones, and esters. |

Optical Rotation Analysis for Enantiomeric Purity Confirmation

Optical rotation is a fundamental property of chiral, non-racemic substances. It measures the angle to which the plane of polarized light is rotated when passed through a sample. The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For (1R,2S)-2-aminocyclohexanol, a specific rotation of [α]D25 = +12.5° (c = 1.0, H₂O) has been reported. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. Therefore, the specific rotation for this compound is -12.5°.

By measuring the observed rotation (αobs) of a sample, its enantiomeric purity can be confirmed and the enantiomeric excess can be calculated, provided the specific rotation of the pure enantiomer ([α]max) is known.

The enantiomeric excess is determined by the formula: ee (%) = ( [α]obs / [α]max ) × 100

This method is rapid but is generally less accurate than chromatographic techniques, as impurities can significantly affect the measured rotation. It is most often used as a quick check for enantiomeric purity and to confirm the identity of the major enantiomer present.

Table 3: Optical Rotation Data for 2-Aminocyclohexanol (B3021766) Enantiomers

| Compound | Specific Rotation ([α]D25) | Conditions |

| (1R,2S)-2-Aminocyclohexanol | +12.5° | c = 1.0, H₂O |

| This compound | -12.5° | c = 1.0, H₂O (inferred) |

X-ray Crystallography for Absolute Configuration Determination (on derivatives)

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. chemicalbook.comchegg.com It provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid. For light-atom molecules like this compound, which may not crystallize readily or give a strong anomalous dispersion signal, a common strategy is to prepare a crystalline derivative.

This is often achieved by reacting the aminocyclohexanol with a chiral carboxylic acid of known, unambiguous absolute configuration (a chiral auxiliary). The resulting product is a diastereomeric salt or amide. Since the absolute configuration of the auxiliary is known, it serves as an internal reference within the crystal structure. By solving the crystal structure of this single diastereomer, the relative configuration of the entire molecule is determined, and by extension, the absolute configuration of the original aminocyclohexanol moiety is unequivocally established. sigmaaldrich.comwikipedia.org This method is considered the "gold standard" for absolute configuration assignment.

Table 4: Chiral Derivatizing Agents for X-ray Crystallography

| Derivatizing Agent | Functional Group Reacted | Purpose |

| (1S)-(+)-10-Camphorsulfonic acid | Amine | Forms diastereomeric salts with excellent crystallinity. |

| O-Acetyl-(R)-mandelic acid | Amine or Alcohol | Forms diastereomeric amides or esters. |

| (1S,2R,4R)-(–)-2,10-Camphorsultam | Carboxylic acid derivative of the target | Used to derivatize a target carboxylic acid, but the principle of using a known chiral auxiliary applies. |

| Heavy-atom containing reagents (e.g., bromobenzoic acid) | Amine or Alcohol | Introduces a heavy atom to enhance anomalous scattering effects for direct absolute configuration determination. |

Derivatization with Mosher's Acid for Enantiomeric Purity Definition

A widely used NMR-based method for determining both enantiomeric excess and absolute configuration involves derivatization with a chiral reagent, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride (MTPA-Cl).

When a non-racemic sample of this compound is reacted with, for example, enantiopure (R)-MTPA-Cl, a mixture of two diastereomeric amides (from reaction with the amine) or esters (from reaction with the alcohol) is formed. These diastereomers are distinct chemical compounds and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum.

The integration of the signals corresponding to each diastereomer allows for a precise calculation of the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting aminocyclohexanol. Furthermore, the Mosher's acid model allows for the assignment of the absolute configuration. The phenyl group of the MTPA moiety adopts a preferred conformation where it shields nearby protons on the substrate. By preparing both the (R)-MTPA and (S)-MTPA derivatives and analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the spatial arrangement of substituents can be deduced, thus assigning the absolute configuration.

Table 5: Principle of Mosher's Method for this compound

| Step | Description | Outcome |

| 1. Derivatization | React the aminocyclohexanol sample with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments. | Formation of two sets of diastereomeric amides/esters. |

| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric products. | Observation of distinct, non-equivalent proton signals for the two diastereomers. |

| 3. Enantiomeric Excess (ee) Calculation | Integrate corresponding signals (e.g., -OCH₃ or protons on the cyclohexane ring) for one of the diastereomeric mixtures. | The ratio of the integrals gives the diastereomeric ratio, which equals the enantiomeric ratio. ee is calculated from this ratio. |

| 4. Absolute Configuration Assignment | Compare the chemical shifts of protons (L¹ and L²) on either side of the stereocenter in the two spectra. Calculate Δδ = δS - δR. | Protons shielded by the MTPA phenyl group will have a negative Δδ, while those deshielded will have a positive Δδ, allowing assignment of the absolute configuration based on the established conformational model. |

Role in Enzyme Mediated Transformations and Biochemical Research

Interaction with Polyketide Synthase-like Enzymes (e.g., AmcF–AmcG)

In the realm of natural product biosynthesis, Type II polyketide synthases are typically known for producing polycyclic aromatic compounds. However, recent discoveries have expanded their functional repertoire to include the synthesis of more diverse skeletons, including non-aromatic rings. A key example is the heterodimeric enzyme complex AmcF–AmcG, which is central to the biosynthesis of cispentacin. researchgate.net

The AmcF–AmcG complex represents a departure from the standard Type II PKS model, which usually consists of a ketosynthase (KS) and a chain length factor (CLF) that together dictate the iterative condensation of acyl units. In this unique machinery, AmcF shows significant similarity to KS domains, possessing the conserved cysteine residue essential for catalysis. researchgate.net AmcG, however, lacks recognizable functional motifs, and its role is understood through its necessary interaction with AmcF. researchgate.net Together, this AmcF–AmcG heterodimer functions as the core catalytic unit that initiates the formation of the cyclic scaffold, acting upon a substrate tethered to an acyl carrier protein (ACP), designated as AmcB. researchgate.net This interaction is a prime example of how protein-protein complexes in biosynthetic pathways achieve novel catalytic functions beyond the scope of typical PKS systems.

| Enzyme/Protein | Class | Putative Function in Cispentacin Pathway |

| AmcF | Type II PKS-like (Ketosynthase, KS) | Forms a heterodimer with AmcG; contains the active site cysteine for the condensation reaction. researchgate.net |

| AmcG | Type II PKS-like | Essential partner for AmcF, forming the functional KS-CLF-like complex for chain elongation and cyclization. researchgate.net |

| AmcB | Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and presents it to the AmcF-AmcG active site. researchgate.net |

Contribution to Biosynthetic Pathways: C2 Elongation and Cyclization Reactions

The AmcF–AmcG complex catalyzes a highly unusual and specific sequence of reactions that deviates significantly from the iterative chain extensions seen in aromatic polyketide synthesis. Biochemical analyses have demonstrated that this enzyme pair is responsible for a single C2 elongation followed immediately by a cyclization reaction. researchgate.net

The process begins with a starter unit loaded onto the acyl carrier protein AmcB. The AmcF–AmcG heterodimer then accepts this substrate and catalyzes a single Claisen condensation with a malonyl extender unit (also carried by AmcB), resulting in a C2 elongation. researchgate.net Crucially, instead of undergoing further rounds of elongation, the enzyme machinery directs an intramolecular cyclization of the resulting intermediate. This reaction, concomitant with dehydration, forms a key five-membered ring intermediate, which remains bound to the AmcB protein. researchgate.net This combined elongation-cyclization mechanism is an unprecedented function for a Type II PKS-like enzyme and highlights a novel biosynthetic strategy for creating non-aromatic cyclic amino acid precursors. researchgate.net

Table of Reaction Steps Catalyzed by AmcF-AmcG:

| Step | Reaction Type | Substrate | Product | Key Outcome |

|---|---|---|---|---|

| 1 | C2 Elongation | Starter unit on AmcB + Malonyl-AmcB | Elongated intermediate on AmcB | Addition of a two-carbon unit. researchgate.net |

Insights into Enzyme Mechanisms and Stereospecific Protein-Ligand Interactions

The study of the AmcF-AmcG system provides profound insights into the versatility of enzyme mechanisms and the principles of stereochemical control in biosynthesis. The discovery that a Type II PKS-like machinery can produce a five-membered non-aromatic ring expands the known catalytic scope of this enzyme superfamily. researchgate.net It demonstrates that the fundamental PKS catalytic domains can be adapted to control not only chain length but also the folding and cyclization of the polyketide chain in ways that differ from the canonical aromatization or macrolactonization pathways.

Furthermore, the entire process is a masterclass in stereospecific protein-ligand interactions. The acyl carrier protein (AmcB) plays a dynamic role, not merely acting as an anchor for the growing chain but also shuttling the reactive intermediates between different enzyme active sites. nih.gov The precise orientation of the substrate, enforced by the active site architecture of the AmcF-AmcG complex, is critical for directing the intramolecular cyclization reaction and establishing the stereochemistry of the resulting cyclic product. The high fidelity of these enzymes suggests that specific structural motifs within the substrate-binding pocket are responsible for recognizing the substrate and catalyzing the regio- and stereospecific ring closure. nih.gov Understanding these interactions at a molecular level is crucial for the rational design and engineering of PKS enzymes to generate novel, structurally diverse natural products. nih.gov

Q & A

Basic: What are the standard synthetic routes for (1S,2R)-2-Aminocyclohexanol?

Answer:

The synthesis typically involves stereoselective methods to ensure enantiomeric purity. One approach uses Diels-Alder adducts of ethyl(E)-3-nitroacrylate and furan, followed by catalytic hydrogenation or enzymatic resolution to isolate the (1S,2R) enantiomer . Another method involves coupling chiral cyclohexanol derivatives with protected amines under Mitsunobu conditions, followed by deprotection. Purification via silica gel chromatography is critical to remove diastereomeric impurities .

Key Steps:

- Use chiral auxiliaries or catalysts to control stereochemistry.

- Validate enantiomeric excess (ee) using chiral HPLC or polarimetry.

- Characterize intermediates via -NMR and -NMR to confirm structural integrity .

Basic: How is this compound characterized for purity and stereochemistry?

Answer:

- Stereochemical Confirmation: Circular dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configuration.

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. For enantiopurity, chiral columns (e.g., Chiralpak® IA/IB) are recommended .

- Spectroscopic Data: -NMR (δ 1.2–3.5 ppm for cyclohexane protons) and ESI-MS ([M+H]+ at m/z 130.1) are consistent with the structure .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Answer:

- Chiral Resolution: Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in organic solvents .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic resolution with transition-metal catalysts (e.g., Ru or Pd) to racemize undesired enantiomers in situ .

- Crystallization-Induced Diastereomer Transformation (CIDT): Convert diastereomeric salts (e.g., with tartaric acid) into crystals via controlled solvent evaporation .